molecular formula C20H22F3N3O2 B2795662 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 442672-22-2

2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2795662
CAS No.: 442672-22-2
M. Wt: 393.41
InChI Key: NJJYBRWCALGDIF-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an acetamide moiety attached to a trifluoromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Acylation Reaction: The 4-benzylpiperazine is then reacted with 4-(trifluoromethoxy)phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzyl or piperazine moieties.

    Reduction: Reduced forms of the acetamide or piperazine ring.

    Substitution: Substituted derivatives at the nitrogen atoms.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)phenylmethanol
  • 4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile
  • 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Biological Activity

2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of neurology and oncology. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, antitumor activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C20H22F3N3O2
  • Molecular Weight : 393.41 g/mol
  • InChI Key : NJJYBRWCALGDIF-UHFFFAOYSA-N

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound.

Case Study: Anticonvulsant Evaluation

A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, demonstrating their efficacy in animal models for epilepsy. The compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.

Results Summary :

Compound IDDose (mg/kg)MES ProtectionTime (h)
19300Yes0.5
19100Yes4
14100Yes4
24100Yes0.5

The most active compound, identified as 19 , exhibited significant protection against seizures at both tested time intervals. The study indicated that lipophilicity might influence the distribution and efficacy of these compounds in the central nervous system (CNS) .

Antitumor Activity

Another area of research has focused on the antitumor potential of related compounds. A series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated for antiproliferative activity.

In Vitro Studies

The compound with the best performance, designated as 7a , showed remarkable potency against various cancer cell lines with IC50 values ranging from 0.0290.029 to 0.147μM0.147\,\mu M. It was observed to induce G2/M phase cell cycle arrest and trigger apoptosis in cancer cells.

Key Findings :

  • Mechanism : Induces apoptosis and disrupts microtubule formation.
  • In Vivo Efficacy : Significantly inhibited tumor growth in HepG2 xenograft models without causing substantial weight loss in subjects .

The biological activity of this compound appears to be mediated through various mechanisms:

  • Anticonvulsant Mechanism :
    • Inhibition of neurotransmitter release.
    • Modulation of ion channels involved in neuronal excitability.
  • Antitumor Mechanism :
    • Disruption of microtubule dynamics leading to cell cycle arrest.
    • Induction of apoptotic pathways through activation of caspases.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c21-20(22,23)28-18-8-6-17(7-9-18)24-19(27)15-26-12-10-25(11-13-26)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJYBRWCALGDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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